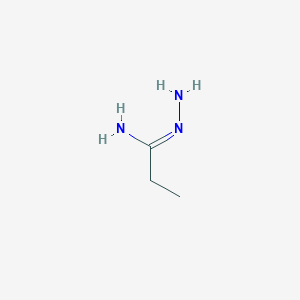
5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one typically involves the reaction of 2-chloronicotinic acid with 2-(2-methoxyethoxy)ethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyridin-2(1h)-one ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxyethoxy group.
Scientific Research Applications
5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-methoxyethoxy)pyridine
- 5-Amino-2-(2-methoxyethoxy)pyrimidine
- 4-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one
Uniqueness
5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the methoxyethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-amino-1-[2-(2-methoxyethoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-14-6-7-15-5-4-12-8-9(11)2-3-10(12)13/h2-3,8H,4-7,11H2,1H3 |
InChI Key |
SSJTZRHBLQBGNS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




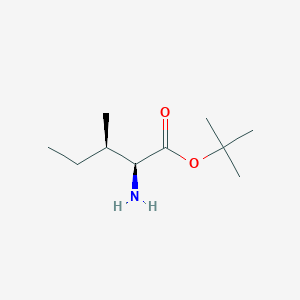
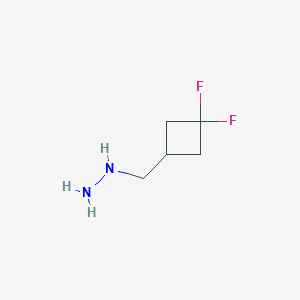

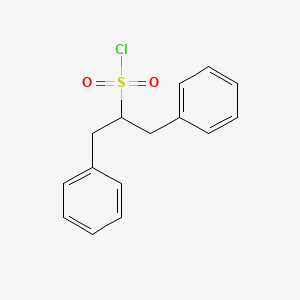
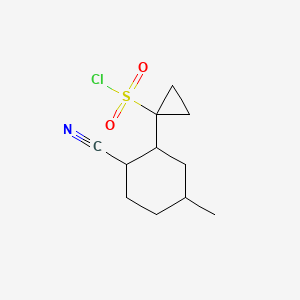
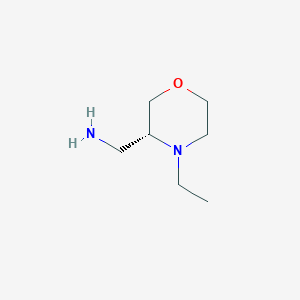
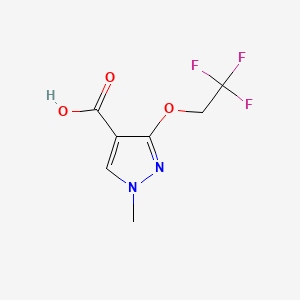
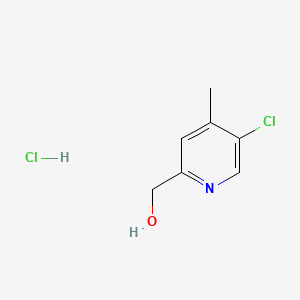
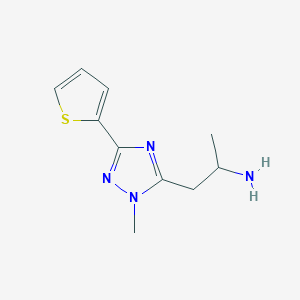
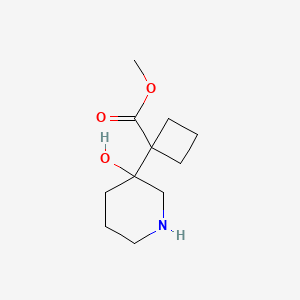
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13628691.png)
